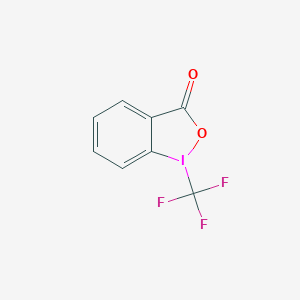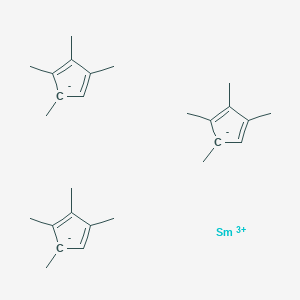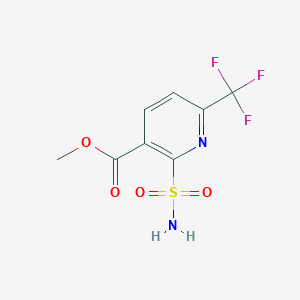
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester, also known as Methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a crucial role in its biological activity. This group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its ability to cross cell membranes and interact with biological targets.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to modulate the activity of various receptors and enzymes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various biological targets, which makes it a valuable tool for studying biological systems. Additionally, the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which allows it to penetrate cell membranes and interact with intracellular targets.
However, there are also some limitations to using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, and it may be expensive to obtain.
Orientations Futures
There are many future directions for the use of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in scientific research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including bacterial and viral infections, inflammation, and cancer. Additionally, this compound could be used to study the structure and function of various receptors and enzymes, which could lead to the development of new drugs and therapies. Furthermore, the development of new synthesis methods for this compound could make it more accessible and affordable for researchers.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been widely used in scientific research as a tool to study biological systems. This compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been used as a ligand for various receptors and enzymes, including the nicotinic acetylcholine receptor, the GABA-A receptor, and the carbonic anhydrase enzyme. Additionally, 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been used as a fluorescent probe to study the binding and transport of small molecules across cell membranes.
Propriétés
Numéro CAS |
144740-59-0 |
|---|---|
Nom du produit |
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester |
Formule moléculaire |
C8H7F3N2O4S |
Poids moléculaire |
284.21 g/mol |
Nom IUPAC |
methyl 2-sulfamoyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-7(14)4-2-3-5(8(9,10)11)13-6(4)18(12,15)16/h2-3H,1H3,(H2,12,15,16) |
Clé InChI |
NMNFYPVABNEKPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Autres numéros CAS |
144740-59-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
methyl 2-aminosulfonyl-6-(trifluoromethyl)pyridine-3-c arboxylate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

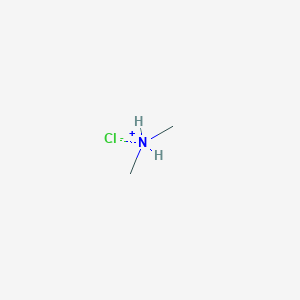
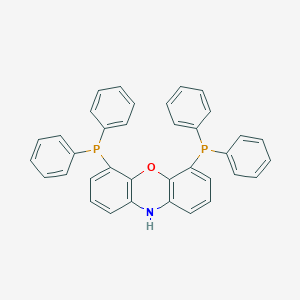
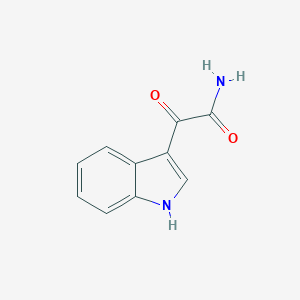
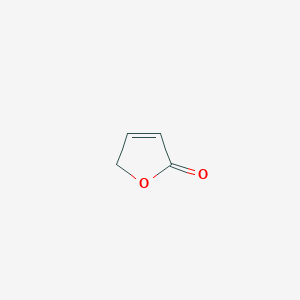
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
